PAT-347 sodium
Description
PAT-347 sodium (CAS: 1689554-51-5) is a potent, non-competitive inhibitor of Autotaxin (ATX), an enzyme critical in the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in fibrotic diseases, cancer progression, and inflammatory disorders due to its role in cell survival, migration, and proliferation . Structurally, PAT-347 features a molecular formula of C₂₈H₂₁ClF₂N₂O₃S and a molecular weight of 538.99 g/mol. Its indole-based scaffold enables high-affinity interactions with ATX’s hydrophobic tunnel, as confirmed by co-crystal structures .
PAT-347 exhibits an IC₅₀ of 0.3 nM against ATX in LPC substrate assays, making it one of the most potent inhibitors in its class . Its binding mode involves π–π interactions with Phe274, His251, and Phe249, as well as contacts with Lys248, Trp254, and Trp260 (Table 1) .
Properties
Molecular Formula |
C28H20ClF2N2NaO3S |
|---|---|
Molecular Weight |
560.9756 |
Appearance |
Solid powder |
Synonyms |
PAT-347; PAT 347; PAT347.; sodium 3-((6-chloro-7-fluoro-2-methyl-1-(2-oxo-2-(spiro[cyclopropane-1,3/'-indolin]-1/'-yl)ethyl)-1H-indol-3-yl)thio)-2-fluorobenzoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Binding Interactions of Select ATX Inhibitors
| Compound | Key Residue Interactions | IC₅₀ (LPC Assay) | Binding Mode |
|---|---|---|---|
| PAT-347 | Phe274, His251, Phe249, Lys248, Trp254, Trp260 | 0.3 nM | Non-competitive |
| PAT-505 | Lys248, Phe249, His251, Trp254, Trp260, Phe274, Ser81, Val277 | 2 nM | Non-competitive |
| PAT-048 | Similar to PAT-347 | 1.1 nM | Non-competitive |
| LM-Cpd 51 | Trp254, Phe249, Trp260, Phe274 | 81 nM | Tunnel binding |
| PAT-352 | Dual binding (catalytic site and tunnel) | 26 nM | Mixed competitive |
| PharmAkea-Cpd A | Undisclosed | <500 nM | Allosteric |
Key Observations :
- Superior Potency : PAT-347 (IC₅₀ = 0.3 nM) outperforms PAT-505 (2 nM), PAT-048 (1.1 nM), and LM-Cpd 51 (81 nM) in ATX inhibition .
- Binding Specificity : Unlike LM-Cpd 51, which primarily relies on hydrophobic interactions, PAT-347 engages multiple π–π and polar contacts, enhancing binding stability .
- Dual Binding of PAT-352 : PAT-352 exhibits two binding modes, extending to ATX’s catalytic site and hydrophobic tunnel, but its higher IC₅₀ (26 nM) suggests reduced efficacy compared to PAT-347 .
Pharmacological and Clinical Comparisons
Table 2: In Vivo Efficacy and Pharmacokinetic Profiles
| Compound | Disease Model Tested | Efficacy (Dose) | Plasma Stability (IC₅₀) |
|---|---|---|---|
| PAT-347 | MDA-MB-231 tumor model | Stable in plasma | 0.3 nM (LPC assay) |
| PAT-048 | Bleomycin-induced fibrosis | 75% ATX inhibition (10 mg/kg); >90% (20 mg/kg) | 8.9 nM (human plasma) |
| PAT-505 | NASH mouse model | Anti-fibrotic effects | 9.7 nM (human plasma) |
| PharmAkea-Cpd A | Metabolic disorder (HFD mice) | Reduced blood glucose | <500 nM |
Key Findings :
- PAT-048 : Despite its higher plasma IC₅₀ (8.9 nM vs. PAT-347’s 0.3 nM), PAT-048 achieved >90% ATX inhibition in fibrosis models at 20 mg/kg, demonstrating dose-dependent efficacy .
- PAT-505 : While less potent than PAT-347, PAT-505 showed favorable pharmacokinetic/pharmacodynamic (PK/PD) properties in NASH models, highlighting its therapeutic versatility .
- PharmAkea Compounds : These newer inhibitors (Cpd A-E) reduced fasting blood glucose in high-fat diet (HFD) mice but lack detailed structural data, limiting direct mechanistic comparisons .
Limitations and Competitive Advantages of PAT-347
- Advantages: Unmatched Potency: PAT-347’s sub-nanomolar IC₅₀ positions it as a benchmark for ATX inhibitor development . Stable Binding: Its interaction with multiple residues (e.g., Phe249, Trp260) ensures prolonged target engagement .
- Limitations: Limited In Vivo Data: Unlike PAT-505 and PAT-048, PAT-347’s efficacy in advanced fibrosis or cancer models remains underreported . Competitive Pipeline: PharmAkea’s newer compounds (Cpd A-E) and LM-Cpd 51 offer alternative scaffolds but lack the potency of PAT-347 .
Q & A
Q. What is the primary mechanism of action of PAT-347 sodium in inhibiting Autotaxin (ATX)?
this compound binds non-competitively to ATX’s hydrophobic tunnel, disrupting its catalytic function. Structural studies (e.g., X-ray crystallography) reveal that its indole moiety forms π–π interactions with Phe274 and His251 residues, while its benzoic acid group interacts with lysophosphatidic acid (LPA) . This inhibition blocks the hydrolysis of lysophosphatidylcholine (LPC) to LPA, a key mediator in fibrosis and cancer progression .
Q. What standard experimental assays are recommended to quantify this compound’s inhibitory effects on ATX activity?
Fluorescence-based enzymatic assays using LPC substrates are widely employed. Measure LPA production via liquid chromatography-mass spectrometry (LC-MS) for sensitivity. Include controls for non-specific binding and validate results using kinetic assays (e.g., Michaelis-Menten analysis) to confirm non-competitive inhibition .
Q. How should researchers account for sodium content variability when preparing this compound solutions for in vitro studies?
Use atomic absorption spectroscopy (AAS) or ion-selective electrodes to standardize sodium concentrations. Prepare calibration curves with certified reference materials (e.g., sodium chloride in 0.1 N HCl) to minimize batch variability . For plasma stability tests, pre-treat samples with cesium chloride diluents to suppress ionization interference .
Q. What are the critical parameters for ensuring reproducibility in this compound dosing for in vivo models?
Standardize vehicle composition (e.g., saline vs. DMSO) to avoid solubility conflicts. Monitor plasma stability via LC-MS over time, as PAT-347 exhibits prolonged stability in human plasma but may degrade in rodent models due to esterase activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values of this compound across different experimental models?
Discrepancies often arise from variations in LPC substrate concentrations or cell lines (e.g., MDA-MB-231 vs. fibroblasts). Normalize data using a shared reference inhibitor (e.g., HA155) and validate via orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity .
Q. What methodological strategies are effective in distinguishing this compound’s catalytic vs. non-catalytic effects on ATX-mediated signaling?
Use ATX mutants lacking catalytic activity (e.g., H434A) to isolate non-enzymatic functions. Pair this with transcriptomic profiling (RNA-seq) to identify LPA-independent pathways affected by PAT-347, such as integrin signaling .
Q. What advanced structural techniques are critical for characterizing this compound’s binding interactions with ATX?
X-ray crystallography and cryo-electron microscopy (cryo-EM) are essential for resolving binding modes. Molecular dynamics simulations can further predict interactions under physiological conditions, such as the role of His251 in stabilizing the indole moiety .
Q. How can researchers address batch-to-batch variability in this compound purity for sensitive bioassays?
Request peptide content analysis (via amino acid analysis) and high-resolution mass spectrometry (HR-MS) from suppliers. For in-house preparations, employ reverse-phase HPLC with UV/Vis detection (220 nm) and validate with nuclear magnetic resonance (NMR) for structural confirmation .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data in heterogeneous cell populations?
Use nonlinear mixed-effects modeling (NLME) to account for cell-to-cell variability. Bootstrap resampling can quantify uncertainty in IC50 estimates, while hierarchical clustering identifies outlier responses in transcriptomic datasets .
Q. How should researchers design experiments to evaluate this compound’s therapeutic potential in fibrotic disease models?
Employ bleomycin-induced pulmonary fibrosis models in transgenic mice (e.g., ATX-overexpressing strains). Combine histopathology (Ashcroft scoring) with biochemical assays (hydroxyproline content) and omics profiling to correlate target engagement with functional outcomes .
Data Analysis and Reporting
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
